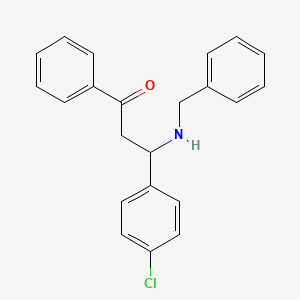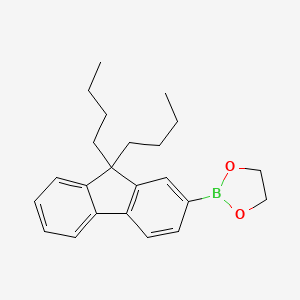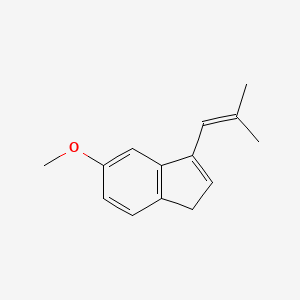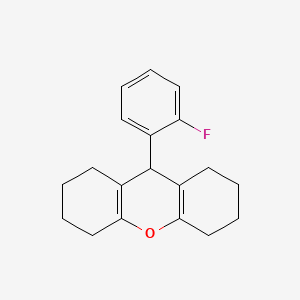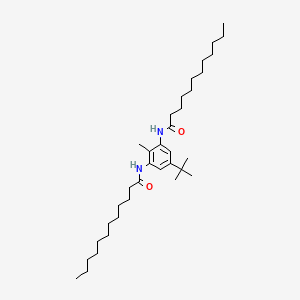
N,N'-(5-tert-Butyl-2-methyl-1,3-phenylene)didodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)didodecanamide is an organic compound characterized by its unique structure, which includes a phenylene core substituted with tert-butyl and methyl groups, and two didodecanamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)didodecanamide typically involves the reaction of 5-tert-butyl-2-methyl-1,3-phenylenediamine with dodecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)didodecanamide may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of automated systems can help in maintaining consistent quality and yield, making the process more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)didodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the amide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)didodecanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)didodecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)diacetamide
- N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)dibutyramide
- N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)dihexanamide
Uniqueness
N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)didodecanamide is unique due to its longer alkyl chains, which impart distinct physicochemical properties, such as increased hydrophobicity and potential for self-assembly in aqueous environments. These properties make it particularly useful in applications requiring amphiphilic compounds, such as drug delivery and polymer stabilization.
Propriétés
Numéro CAS |
142315-44-4 |
|---|---|
Formule moléculaire |
C35H62N2O2 |
Poids moléculaire |
542.9 g/mol |
Nom IUPAC |
N-[5-tert-butyl-3-(dodecanoylamino)-2-methylphenyl]dodecanamide |
InChI |
InChI=1S/C35H62N2O2/c1-7-9-11-13-15-17-19-21-23-25-33(38)36-31-27-30(35(4,5)6)28-32(29(31)3)37-34(39)26-24-22-20-18-16-14-12-10-8-2/h27-28H,7-26H2,1-6H3,(H,36,38)(H,37,39) |
Clé InChI |
JZBCYVAKVSMKCM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NC1=CC(=CC(=C1C)NC(=O)CCCCCCCCCCC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile](/img/structure/B12537512.png)

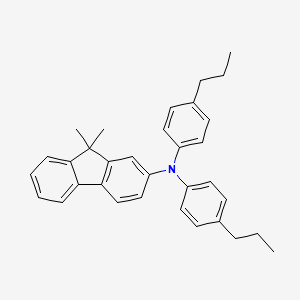
![[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12537540.png)
![3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537543.png)

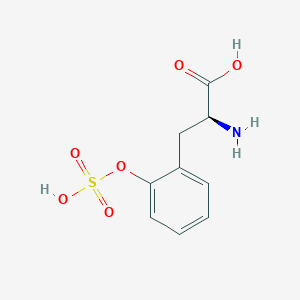
![4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde](/img/structure/B12537573.png)
![Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-](/img/structure/B12537582.png)
